molecular formula C15H20O2 B6335655 2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene;  97% CAS No. 1256481-86-3

2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene; 97%

Cat. No. B6335655
CAS RN: 1256481-86-3
M. Wt: 232.32 g/mol
InChI Key: CRHPSXZFMCGIIY-UHFFFAOYSA-N
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Description

The compound “2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene” is an organic compound that contains a phenyl group (a functional group derived from benzene), a tetrahydropyran group (a saturated six-membered ring containing five carbon atoms and one oxygen atom), and a propene group (a three-carbon chain with a carbon-carbon double bond) .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the phenyl, tetrahydropyran, and propene groups. The tetrahydropyran group is a six-membered ring with one oxygen atom and five carbon atoms . The phenyl group is a six-membered carbon ring (derived from benzene), and the propene group is a three-carbon chain with a carbon-carbon double bond.


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific positioning and orientation of its functional groups. Tetrahydropyranyl ethers are known to be resilient to a variety of reactions . The phenyl group might participate in electrophilic aromatic substitution reactions, and the carbon-carbon double bond in the propene group could potentially undergo addition reactions.

Scientific Research Applications

Synthesis and Chemical Properties

The compound and its derivatives have been synthesized through various methods, demonstrating their versatility in chemical synthesis. For example, a study by Meilert, Pettit, and Vogel (2004) describes the non-iterative asymmetric synthesis of C15 polyketide spiroketals, highlighting the compound's role in creating complex molecular structures with potential biological activity. This process emphasizes high stereo- and enantioselectivity, leading to compounds assessed for cytotoxicity against cancer cell lines, underscoring its relevance in medicinal chemistry research (Meilert, Pettit, & Vogel, 2004).

Further, the work by Zhang Guo-fu (2012) on synthesizing a derivative through reactions involving esterification and subsequent reactions to achieve high yield and purity showcases the compound's utility in organic synthesis. This methodology benefits from mild reaction conditions, demonstrating the chemical's adaptability in synthetic strategies (Zhang Guo-fu, 2012).

Research Applications in Material Science and Catalysis

The compound's derivatives have also found applications in materials science and catalysis. Pham, Allatabakhsh, and Minehan (2008) discuss an environmentally benign synthesis method for cis-2,6-disubstituted tetrahydropyrans, where derivatives of the compound play a crucial role. This method involves indium-mediated tandem allylation/Prins cyclization reaction, indicating the compound's potential in green chemistry and sustainable processes (Pham, Allatabakhsh, & Minehan, 2008).

properties

IUPAC Name

2-[3-(2-methylprop-2-enyl)phenoxy]oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-12(2)10-13-6-5-7-14(11-13)17-15-8-3-4-9-16-15/h5-7,11,15H,1,3-4,8-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHPSXZFMCGIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC(=CC=C1)OC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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